molecular formula C6H9NO3 B13060469 (3R)-2-oxopiperidine-3-carboxylicacid

(3R)-2-oxopiperidine-3-carboxylicacid

Cat. No.: B13060469
M. Wt: 143.14 g/mol
InChI Key: HQSIETYOWKHBCH-SCSAIBSYSA-N
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Description

(3R)-2-oxopiperidine-3-carboxylic acid is a chiral compound with a piperidine ring structure. It is an important intermediate in the synthesis of various pharmaceuticals and bioactive molecules. The compound’s unique stereochemistry and functional groups make it a valuable building block in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-2-oxopiperidine-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the cyclization of a suitable amino acid derivative, such as L-glutamic acid, followed by oxidation to introduce the ketone functionality. The reaction conditions often involve the use of strong acids or bases to facilitate cyclization and subsequent oxidation.

Industrial Production Methods

In an industrial setting, the production of (3R)-2-oxopiperidine-3-carboxylic acid may involve more scalable and cost-effective methods. These methods could include the use of biocatalysts or enzymatic processes to achieve high yields and enantioselectivity. Additionally, continuous flow reactors and other advanced technologies may be employed to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

(3R)-2-oxopiperidine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups or to modify its structure.

    Reduction: Reduction reactions can convert the ketone group to an alcohol, altering the compound’s properties.

    Substitution: The carboxylic acid group can participate in substitution reactions, forming esters, amides, or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like thionyl chloride (SOCl2) for esterification or amines for amidation are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield diketones or carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of esters, amides, and other derivatives.

Scientific Research Applications

(3R)-2-oxopiperidine-3-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It serves as a versatile intermediate in the synthesis of complex organic molecules.

    Biology: The compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays.

    Medicine: It is a key intermediate in the synthesis of pharmaceuticals, including drugs for neurological disorders and other therapeutic agents.

    Industry: The compound is utilized in the production of agrochemicals, polymers, and other industrial products.

Mechanism of Action

The mechanism of action of (3R)-2-oxopiperidine-3-carboxylic acid depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved can include inhibition or activation of specific enzymes, modulation of receptor activity, or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    (3S)-2-oxopiperidine-3-carboxylic acid: The enantiomer of (3R)-2-oxopiperidine-3-carboxylic acid, with similar chemical properties but different biological activity.

    2-oxopiperidine-4-carboxylic acid: A structural isomer with the ketone group at a different position on the piperidine ring.

    2-oxopiperidine-3-sulfonic acid: A derivative with a sulfonic acid group instead of a carboxylic acid group.

Uniqueness

(3R)-2-oxopiperidine-3-carboxylic acid is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and biological activity. Its ability to serve as a chiral building block in the synthesis of enantiomerically pure compounds makes it particularly valuable in pharmaceutical research and development.

Properties

Molecular Formula

C6H9NO3

Molecular Weight

143.14 g/mol

IUPAC Name

(3R)-2-oxopiperidine-3-carboxylic acid

InChI

InChI=1S/C6H9NO3/c8-5-4(6(9)10)2-1-3-7-5/h4H,1-3H2,(H,7,8)(H,9,10)/t4-/m1/s1

InChI Key

HQSIETYOWKHBCH-SCSAIBSYSA-N

Isomeric SMILES

C1C[C@H](C(=O)NC1)C(=O)O

Canonical SMILES

C1CC(C(=O)NC1)C(=O)O

Origin of Product

United States

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